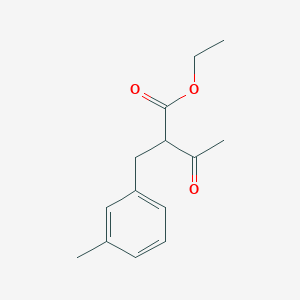
3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a furan-2-yl and methoxyethyl group attached to the sulfonamide moiety
Preparation Methods
The synthesis of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce the chloro and fluoro substituents.
Sulfonation: The halogenated benzene is then subjected to sulfonation to introduce the sulfonamide group.
Coupling Reaction: The furan-2-yl and methoxyethyl groups are introduced through a coupling reaction, often using a suitable base and solvent under controlled temperature conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The furan ring can be oxidized to form furanones, while reduction reactions can lead to the formation of dihydrofuran derivatives.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with various electrophiles, leading to the formation of new C-N or C-C bonds.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme functions and protein interactions.
Medicine: Preliminary studies suggest that it may have therapeutic potential in the treatment of certain cancers and inflammatory disorders.
Industry: It can be used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the sulfonamide group suggests potential inhibition of enzyme activity, while the furan ring may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar compounds to 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide include:
- 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-[2-(2-furyl)-2-hydroxypropyl]benzenesulfonamide
- 3-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
These compounds share similar structural features but differ in the substituents attached to the sulfonamide group
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO4S/c1-19-13(12-3-2-6-20-12)8-16-21(17,18)9-4-5-11(15)10(14)7-9/h2-7,13,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXMRNJXOIPHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(AZEPAN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2508785.png)
![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)
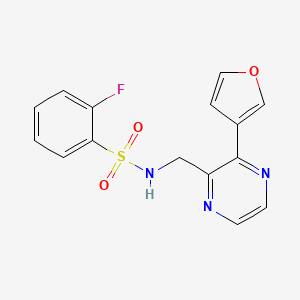
![Methyl (1R,11S,12R,17S)-12-[(1S)-1-hydroxyethyl]-6-methoxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B2508792.png)
![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclobutanecarboxamide](/img/structure/B2508795.png)
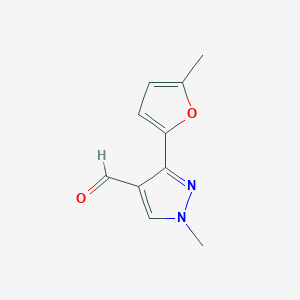
![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)
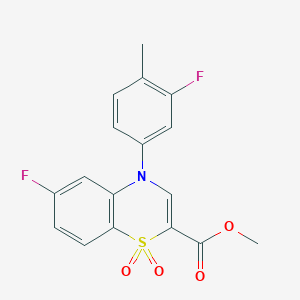
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2508799.png)
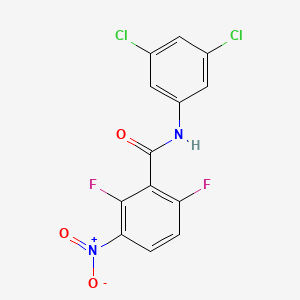
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)
![N-(4-bromophenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2508805.png)
